2,3-Dichloroquinoxaline
Overview
Description
2,3-Dichloroquinoxaline is a chemical compound with the molecular formula C8H4Cl2N2. It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 2 and 3 positions of the quinoxaline ring. This compound is known for its versatility in various chemical reactions and its significant applications in scientific research and industry .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class to which 2,3-dichloroquinoxaline belongs, are known to have several pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
These acid-base reactions are exothermic .
Biochemical Pathways
Quinoxaline derivatives have been reported to have diverse therapeutic uses, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that this compound is insoluble in water , which could impact its bioavailability.
Result of Action
It is known that this compound reacts with 6-aminothiouracil in ethanol/tea to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3h)-one . It also reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steroidal cholest-5-en-3-oxazolo and thiazoloquinoxaline .
Action Environment
It is known that this compound is probably combustible , suggesting that it may be sensitive to heat and other ignition sources.
Biochemical Analysis
Biochemical Properties
2,3-Dichloroquinoxaline has been used in the synthesis of mono and 2,3-disubstituted quinoxalines . It reacts with various sulfur and/or nitrogen nucleophiles, leading to the formation of diverse quinoxaline derivatives
Molecular Mechanism
It is known to undergo reactions with various nucleophiles to form diverse quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloroquinoxaline can be synthesized through several methods. One common approach involves the reaction of quinoxaline-2,3-dione with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then quenched with ice-cold water to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroquinoxaline undergoes various types of chemical reactions, including nucleophilic aromatic substitution (SNAr), reduction, and condensation reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of chlorine atoms with nucleophiles such as amines, thiols, and alcohols.
Condensation: Condensation reactions with compounds like thiourea result in the formation of quinoxaline derivatives with various functional groups.
Major Products: The major products formed from these reactions include mono- and disubstituted quinoxalines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Comparison with Similar Compounds
Quinoxaline: The parent compound of 2,3-Dichloroquinoxaline, lacking the chlorine substituents.
2,3-Dihydroxyquinoxaline: A derivative with hydroxyl groups at the 2 and 3 positions, known for its different reactivity and applications.
2-Chloroquinoxaline: A mono-chlorinated derivative with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its dual chlorine substituents, which enhance its reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of quinoxaline derivatives with diverse applications .
Properties
IUPAC Name |
2,3-dichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSSDDOTEZKOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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DSSTOX Substance ID |
DTXSID1025013 | |
Record name | 2,3-Dichloroquinoxaline | |
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Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992) | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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Flash Point |
greater than 167 °F (NTP, 1992) | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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CAS No. |
2213-63-0 | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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Record name | 2,3-Dichloroquinoxaline | |
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Record name | 2,3-Dichloroquinoxaline | |
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Record name | 2,3-DICHLOROQUINOXALINE | |
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Record name | Quinoxaline, 2,3-dichloro- | |
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Record name | 2,3-Dichloroquinoxaline | |
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Record name | 2,3-dichloroquinoxaline | |
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Record name | 2,3-Dichloroquinoxaline | |
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Melting Point |
304 to 307 °F (NTP, 1992) | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 2,3-Dichloroquinoxaline?
A1: this compound can be synthesized by treating the corresponding 2,3-dihydroxyquinoxaline with phosphorus oxychloride (POCl3) [, , ] or thionyl chloride (SOCl2) in N,N-dimethylformamide (DMF) [].
Q2: How does the reactivity of the chlorine atoms in this compound enable its use in heterocycle synthesis?
A2: The chlorine atoms in this compound are susceptible to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, including amines, thiols, and alcohols [, , , , ]. This reactivity facilitates the construction of diverse heterocyclic frameworks.
Q3: Can you provide examples of specific heterocycles synthesized using this compound as a starting material?
A3: this compound serves as a precursor for synthesizing various heterocycles, including:
- 1,4-Oxathiino[2,3-b]quinoxalines: Reacting this compound with sodium sulfide followed by 1-aryl-2-bromoalkan-1-ones yields these compounds [].
- Triazoloquinoxalines, imidazoquinoxalines, tetrazoloquinoxalines, and piperazinoquinoxalines: These can be synthesized by utilizing this compound as an intermediate, often in conjunction with hydrazine derivatives [].
- Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines: Cyclization reactions of 2,3-Dichloroquinoxalines with 2-aminopyridines provide access to these compounds [].
- Diazadioxaacenes: Copper-catalyzed reactions of this compound with TIPS-acetylene-substituted benzene-1,2-diols or naphthalene-2,3-diols afford these compounds [].
- 12H-Quinoxalino[2,3-b][1,4]benzothiazines and benzoxazines: Cyclocondensation reactions of this compound with 2-aminothiophenols or 2-aminophenols produce these compounds [].
Q4: What are some promising applications of this compound derivatives?
A4: this compound derivatives have shown potential in several areas:
- Fluorescence Imaging: Tetracyclic heterocycles derived from this compound exhibit strong fluorescence with high quantum yields, making them suitable for potential applications in fluorescence imaging [].
- Anticancer Agents: Some 2,3-disubstituted quinoxalines and fused quinoxaline derivatives have demonstrated anticancer activity in vitro [, ].
- Antimicrobial Agents: Various quinoxaline derivatives synthesized from this compound have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria [, , ].
- Anticonvulsant Agents: Quinoxaline derivatives with pyridine moieties linked via phenylamino or phenoxy residues have shown potential as anticonvulsant agents [].
Q5: What is known about the optical properties of this compound derivatives?
A5: Depending on their structure and substituents, this compound derivatives exhibit tunable optical properties, including absorption and emission in the blue and green spectral regions [, ]. Some derivatives, particularly those with extended conjugation, show strong fluorescence [, ].
Q6: Are there any studies on the electrochemical properties of this compound derivatives?
A6: Yes, research on symmetrical and unsymmetrical 2,3-disubstituted quinoxalines, synthesized via Suzuki-Miyaura coupling of this compound with boronic acids, has investigated their electrochemical properties []. These studies provide insights into their potential applications in materials science.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C8H4Cl2N2, and its molecular weight is 199.04 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A8: Characterization of this compound and its derivatives commonly involves techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides information about the structure and connectivity of atoms within the molecule [, ].
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, ].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation [].
- X-ray Crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state, offering insights into bond lengths, bond angles, and crystal packing [, ].
- UV-Vis Spectroscopy: Characterizes the absorption and transmission of light by the compound, providing information about electronic transitions and conjugation [, ].
- Fluorescence Spectroscopy: Measures the emission of light by the compound after excitation, revealing information about its fluorescent properties [, ].
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